Indoline-3-carbaldehyde
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Overview
Description
Indoline-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by an indole ring with an aldehyde group at the third position. This compound is known for its versatility in organic synthesis and its role as a precursor for various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-3-carbaldehyde can be synthesized through several methods, including the Vilsmeier-Haack reaction, which involves the formylation of indoline using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . Another method involves the oxidation of indoline-3-methanol using oxidizing agents like pyridinium chlorochromate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is commonly employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Indoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to indoline-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield indoline-3-methanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitromethane, base catalysts.
Major Products Formed:
Oxidation: Indoline-3-carboxylic acid.
Reduction: Indoline-3-methanol.
Substitution: 3-nitrovinyl indole.
Scientific Research Applications
Indoline-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Indoline-3-carbaldehyde can be compared with other similar compounds, such as:
Indole-3-carbaldehyde: Both compounds share a similar structure but differ in the position of the aldehyde group.
Indoline-3-carboxylic acid: This compound is an oxidation product of this compound and exhibits different chemical properties and applications.
Comparison with Similar Compounds
- Indole-3-carbaldehyde
- Indoline-3-carboxylic acid
- Indoline-3-methanol
Indoline-3-carbaldehyde stands out due to its unique reactivity and versatility in various chemical and biological applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,6-7,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKQRVSGHYZUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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